molecular formula C11H15F2N5 B11760468 1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11760468
M. Wt: 255.27 g/mol
InChI Key: YUZSXZOGVJZXEE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of two pyrazole rings and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Coupling Reaction: The final step involves the coupling of the difluoroethylated pyrazole with another pyrazole derivative through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers, due to its ability to form stable complexes with metal ions.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and pyrazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine
  • 1-(2,2-Difluoroethyl)-N-methyl-1H-pyrazol-4-amine
  • 1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Comparison: 1-(2,2-Difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of two pyrazole rings and a difluoroethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-8-9(5-17(2)16-8)3-14-10-4-15-18(6-10)7-11(12)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

YUZSXZOGVJZXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)CC(F)F)C

Origin of Product

United States

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